Vps34-IN-1

描述

VPS34-IN-1 is a highly selective and potent inhibitor of vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase. This compound has been extensively studied for its role in regulating autophagy and vesicular trafficking, making it a valuable tool in scientific research, particularly in the fields of cancer and neurodegenerative diseases .

准备方法

VPS34-IN-1 的合成涉及多个步骤,包括制备中间体化合物,并在特定条件下进行后续反应。详细的合成路线和反应条件通常是制造商的专有信息。 据了解,该化合物是通过一系列化学反应合成的,这些反应涉及使用各种试剂和催化剂 .

化学反应分析

科学研究应用

VPS34-IN-1 具有广泛的科学研究应用,包括:

化学: 用作研究磷脂酰肌醇 3-激酶在各种化学反应中的作用的工具。

生物学: 有助于理解自噬和囊泡运输的机制。

医学: 研究其在治疗癌症和神经退行性疾病方面的潜在治疗应用。

工业: 用于开发新药和治疗策略

作用机制

VPS34-IN-1 通过抑制 VPS34 的活性发挥作用,从而降低磷脂酰肌醇 3-磷酸的水平。这种抑制破坏了自噬途径和囊泡运输,导致各种细胞效应。 该化合物专门针对 VPS34-VPS15 复合物,减少了这些途径中关键蛋白的磷酸化 .

相似化合物的比较

VPS34-IN-1 在作为 VPS34 抑制剂的高度选择性和效力方面是独一无二的。类似的化合物包括:

PIK-III: 另一种 VPS34 抑制剂,但具有不同的选择性和效力特征。

化合物 19: 一种 PIK-III 类似物,对 VPS34 具有类似的抑制效果。

DB03916: 通过药效团筛选确定为 VPS34 的潜在拮抗剂

This compound 由于能够选择性地抑制 VPS34 而不会显着影响其他激酶,而脱颖而出,使其成为研究 VPS34 在各种生物学过程中的特定作用的宝贵工具 .

生物活性

Vps34-IN-1 is a selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K) known as Vps34. This compound has gained attention due to its potential therapeutic applications in various cancers, particularly acute myeloid leukemia (AML), breast cancer, and its effects on immune responses. This article provides a detailed overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for cancer therapy.

This compound operates primarily by inhibiting the activity of Vps34, which is crucial for generating phosphatidylinositol 3-phosphate (PtdIns(3)P) at endosomal membranes. This lipid plays a vital role in membrane trafficking and cellular signaling pathways.

-

Inhibition of Apoptosis in Cancer Cells :

- In AML cells, this compound induces apoptosis by disrupting autophagy and inhibiting mTORC1 signaling pathways. These effects are achieved through the complete inhibition of VPS34, which is essential for the survival of AML cells but not normal hematopoietic cells .

- In breast cancer models, this compound has been shown to activate the PERK/ATF4/CHOP pathway, leading to endoplasmic reticulum (ER) stress and subsequent cell apoptosis .

- Effects on Immune Cells :

Antileukemic Activity

A study demonstrated that this compound effectively induces apoptosis in AML cells while sparing normal CD34+ hematopoietic cells. The inhibitor was shown to impair vesicular trafficking and inhibit basal autophagy processes, which are critical for AML cell survival .

Breast Cancer Efficacy

In estrogen receptor-positive breast cancer models, this compound inhibited cell viability and induced apoptosis through ER stress pathways. Flow cytometry and western blot analyses confirmed these findings, indicating a significant role for this compound in targeting breast cancer cells .

Immune Modulation

This compound enhances pDCs' response to STING agonists, leading to a synergistic increase in type-I IFN expression. This effect is linked to the inhibition of cap-mediated mRNA translation, suggesting that this compound can potentially be used to boost immune responses against tumors .

Data Summary

Case Study 1: Acute Myeloid Leukemia

In a preclinical model using MOLM-14 AML cells, treatment with this compound resulted in significant apoptosis and impaired cell viability. The study highlighted that complete inhibition of VPS34 was necessary for achieving these effects, indicating a potential therapeutic window for targeting this pathway in AML treatment .

Case Study 2: Breast Cancer

In another study focusing on ER+ breast cancer cells, this compound treatment led to approximately 50% reduction in cell viability at concentrations around 5 µM over 8-20 hours. The activation of ER stress pathways was identified as a crucial mechanism driving this effect, suggesting that this compound could be a valuable addition to existing breast cancer therapies .

属性

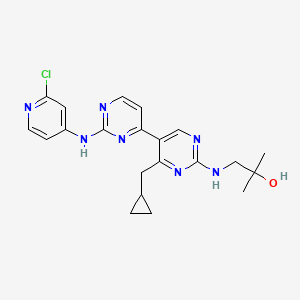

IUPAC Name |

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNXKZVIZARMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。